N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide: is a synthetic organic compound characterized by its unique structural features, including a cyclopropane ring, a nitro group, and a cyanocyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide typically involves the reaction of 1-aminocyclopentane carbonitrile with valeryl chloride, followed by nitration and cyclopropanation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyanide group can be hydrolyzed to a carboxylic acid.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of amines.
Reduction: Formation of carboxylic acids.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology: In biological research, this compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
- N-(1-cyanocyclopentyl)pentanamide
- N-(1-cyanocyclopentyl)pyridazine-4-carboxamide
- N-(1-cyanocyclopentyl)-2-isopropoxyacetamide
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-nitrocyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c11-6-10(3-1-2-4-10)12-9(14)7-5-8(7)13(15)16/h7-8H,1-5H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJNLCVUFWFMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2CC2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.